molecular formula C7H4Br2F2 B6226358 1,2-dibromo-4-(difluoromethyl)benzene CAS No. 1214358-09-4

1,2-dibromo-4-(difluoromethyl)benzene

Cat. No.: B6226358
CAS No.: 1214358-09-4
M. Wt: 285.9
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Description

1,2-Dibromo-4-(difluoromethyl)benzene is a halogenated aromatic compound featuring two bromine atoms at the 1- and 2-positions and a difluoromethyl group at the 4-position of the benzene ring. Its molecular formula is C₇H₄Br₂F₂, with a molecular weight of 289.92 g/mol (estimated). This compound is likely utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science due to the reactivity of bromine and the electronic influence of the difluoromethyl group .

Properties

CAS No.

1214358-09-4

Molecular Formula

C7H4Br2F2

Molecular Weight

285.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dibromo-4-(difluoromethyl)benzene typically involves the bromination of 4-(difluoromethyl)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane. The reaction is often catalyzed by a Lewis acid like iron(III) bromide (FeBr3) to enhance the bromination efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., NH3, RSH), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Major Products Formed:

Scientific Research Applications

1,2-Dibromo-4-(difluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-dibromo-4-(difluoromethyl)benzene exerts its effects involves interactions with various molecular targets. The bromine atoms and difluoromethyl group influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the chemical and physical properties of the compound .

Comparison with Similar Compounds

1,2-Dibromo-4-(trifluoromethyl)benzene

  • Molecular Formula : C₇H₃Br₂F₃
  • Molecular Weight : 303.9 g/mol
  • Key Differences :
    • The trifluoromethyl (-CF₃) group at the 4-position is more electron-withdrawing than the difluoromethyl (-CHF₂) group, leading to greater deactivation of the aromatic ring. This reduces electrophilic substitution reactivity but enhances thermal stability.
    • Applications: Used in materials science for flame retardancy or as a building block in fluorinated polymers .

1,2-Dibromo-4-fluoro-5-methylbenzene

  • Molecular Formula : C₇H₅Br₂F
  • CAS : 202982-77-2
  • Key Differences :
    • A single fluorine atom at the 4-position and a methyl group at the 5-position introduce steric hindrance and moderate electron-withdrawing effects.
    • Safety: Classified as hazardous, requiring stringent handling due to inhalation risks and delayed toxic effects .

4-Bromo-1,2-difluorobenzene

  • Molecular Formula : C₆H₃BrF₂
  • CAS : 348-61-8
  • Key Differences :
    • Replaces one bromine with fluorine, reducing molecular weight (227.99 g/mol) and reactivity.
    • Applications: A precursor in pharmaceutical synthesis, leveraging fluorine’s role in improving bioavailability and metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Boiling/Melting Points Reactivity Profile
This compound 289.92 (est.) -Br, -Br, -CHF₂ Not reported High electrophilic substitution
1,2-Dibromo-4-(trifluoromethyl)benzene 303.9 -Br, -Br, -CF₃ Not reported Lower reactivity due to -CF₃
1,2-Dibromo-4-fluoro-5-methylbenzene 269.93 -Br, -Br, -F, -CH₃ Not reported Moderate halogen exchange
4-Bromo-1,2-difluorobenzene 227.99 -Br, -F, -F 142–144°C (boiling) High stability, low polarity

Notes:

  • The difluoromethyl group (-CHF₂) in the target compound balances electron withdrawal and steric effects, making it more reactive than trifluoromethyl analogs but less volatile than methyl-substituted derivatives .
  • Bromine substituents enhance density and polarizability, favoring applications in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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